molecular formula C4H6N2O B150813 (1H-Pyrazol-4-YL)methanol CAS No. 25222-43-9

(1H-Pyrazol-4-YL)methanol

Cat. No. B150813
CAS RN: 25222-43-9
M. Wt: 98.1 g/mol
InChI Key: JRMKJOOJKCAEJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of these derivatives often involves multi-step reactions with high yields. For instance, a convergent synthesis approach was used to create trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones with yields up to 95% through a [3+2] cyclocondensation reaction . Another synthesis method reported the formation of (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone via condensation in absolute ethanol . Additionally, a green chemistry approach was employed to synthesize (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone using a solvent-free oxidative functionalization reaction .

Molecular Structure Analysis

The molecular structures of these derivatives are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data . X-ray diffraction was used to determine the crystal structure of (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone .

Chemical Reactions Analysis

The chemical reactivity of these derivatives is influenced by the substituents on the pyrazole ring. The papers describe various reactions, including cyclocondensation and dehydration, to obtain the desired products. The cytotoxicity of some derivatives was evaluated, indicating that specific aromatic groups enhance cytotoxicity in human leukocytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their molecular structures. The presence of substituents like trifluoromethyl groups and aromatic rings can significantly affect properties such as solubility and reactivity. The use of a heterogeneous acid catalyst under microwave conditions for the synthesis of pyrazolo[4',3':5,6]pyrano[2,3-c]phenazin-15-yl)methanone derivatives highlights the importance of reaction conditions on the efficiency and environmental impact of the synthesis process .

Scientific Research Applications

Eco-Friendly Synthesis of Heterocyclic Compounds

  • Context : A study developed an economical and eco-friendly synthesis strategy for new pyrazolyl α-amino esters derivatives. This strategy involves the O-alkylation reaction between certain compounds and primary pyrazole alcohols, including (1H-pyrazol-1-yl)methanol (Mabrouk et al., 2020).

Carbon Dioxide Conversion to Methanol

  • Application : Research showcased an efficient synthesis of methanol from carbon dioxide using H2 and an iron(II) scorpionate catalyst, which includes (1H-pyrazol-1-yl) as a component (Ribeiro, Martins, & Pombeiro, 2017).

Synthesis of Novel Pyrazole Derivatives

  • Development : A study involved the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives using 1H-pyrazol-4-carbaldehyde, demonstrating the versatility of pyrazolyl compounds in creating novel molecular structures (Hote & Lokhande, 2014).

Pharmaceutical and Agrochemical Applications

  • Usage : Pyrazoles and their derivatives, like 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, have wide applications in pharmaceutical and agrochemical industries, as exemplified in a study focusing on their synthesis and characterization (Vyas et al., 2012).

Synthesis of Metal Complexes

  • Chemistry : Research on the synthesis of metal complexes utilized derivatives of pyrazole, including 3-(2-pyridyl)pyrazole with a pendant nitrile group, indicating the use of pyrazolic compounds in complex metal coordination chemistry (Sairem et al., 2012).

Metal Ion Extraction

  • Industrial Application : A study on the extraction of metal ions like iron and cadmium used bidentate pyrazole ligands derived from (1H-pyrazol-1-yl)methanol, showcasing its potential in industrial applications for metal extraction (Lamsayah et al., 2015).

Antimicrobial Activity

  • Pharmacological Research : Some pyrazole derivatives like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones have shown promising antimicrobial activity, indicating their potential in developing new antimicrobial agents (Kumar et al., 2012).

Safety And Hazards

“(1H-Pyrazol-4-YL)methanol” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1H-pyrazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMKJOOJKCAEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179882
Record name 1H-Pyrazole-4-methanol
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrazol-4-YL)methanol

CAS RN

25222-43-9
Record name 1H-Pyrazole-4-methanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymethylpyrazole
Source ChemIDplus
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Record name 1H-Pyrazole-4-methanol
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Record name (1H-Pyrazol-4-yl)methanol
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Record name 4-HYDROXYMETHYLPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Hydroxymethylpyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential therapeutic applications of (1H-Pyrazol-4-YL)methanol derivatives?

A1: Research suggests that (1H-Pyrazol-4-YL)methanol derivatives exhibit promising analgesic and anti-inflammatory properties. Studies on ω-Dialkylaminoalkyl ethers of Phenyl-(5-substituted 1-phenyl-1H- pyrazol-4-yl)methanols demonstrated significant activity in reducing pain response in the acetic acid writhing test in mice [, ]. Additionally, certain derivatives showed efficacy in reducing carrageenan-induced edema in rats, indicating anti-inflammatory potential []. Further research explored their potential as antidiabetic agents. Specifically, studies investigated the synthesis and evaluation of various (1H-Pyrazol-4-YL)methanol derivatives, revealing promising hypoglycemic activity in some compounds [].

Q2: How does the structure of (1H-Pyrazol-4-YL)methanol derivatives influence their biological activity?

A2: The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring and the nature of the alkyl chain in the ω-Dialkylaminoalkyl ether moiety significantly influence the analgesic and anti-inflammatory activity of (1H-Pyrazol-4-YL)methanol derivatives []. Similarly, for antidiabetic activity, modifications at the 1 and 3 positions of the pyrazole ring and the presence of specific functional groups were crucial for the observed effects [].

Q3: Has (1H-Pyrazol-4-YL)methanol been investigated in the context of HIV research?

A3: Yes, (1H-Pyrazol-4-YL)methanol derivatives have been explored for their interactions with HIV-1 integrase. Specifically, crystal structures of the HIV-1 IN core domain complexed with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and [1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol have been resolved [, ]. These structural insights provide valuable information for developing potential HIV integrase inhibitors.

Q4: What synthetic strategies are employed to obtain (1H-Pyrazol-4-YL)methanol derivatives?

A4: The synthesis of (1H-Pyrazol-4-YL)methanol derivatives involves various chemical transformations. One approach utilizes 3-hydroxy-1H-pyrazole-4-carboxylate d'éthyle as a common starting material []. Through regiospecific O- and N-alkylation reactions at positions 1 and 3, and palladium(0)-catalyzed coupling reactions at position 5, diversely functionalized derivatives can be synthesized. Additionally, the "Eenie-Meenie" reaction has been employed to synthesize 4-benzylpyrazoles from (3-methoxy-1-methyl-1H-pyrazol-4-yl)-methanol []. Another study utilized a multistep synthesis starting from commercially available methanols and employed oxidation, Grignard reaction, and etherification to obtain the desired ω-Dialkylaminoalkyl ethers [].

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